molecular formula C12H7ClO3S2 B8281518 Phenoxathiine-2-sulfonyl chloride

Phenoxathiine-2-sulfonyl chloride

Cat. No.: B8281518
M. Wt: 298.8 g/mol
InChI Key: AYXPPDKCYNLOAZ-UHFFFAOYSA-N
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Description

Contextualization of the Phenoxathiine Heterocyclic Scaffold

The phenoxathiine core is a sulfur and oxygen-containing tricyclic heterocyclic system, specifically a dibenzo[b,e] oup.comresearchgate.netoxathiine. nih.govwikipedia.org This scaffold has been a subject of chemical interest for a considerable time, with its chemistry and derivatives being reviewed as early as 1943. acs.org The synthesis of the phenoxathiine ring system can be accomplished through established methods such as the Ferrario reaction, which involves the cyclization of diphenyl ether with sulfur in the presence of a catalyst. wikipedia.org More contemporary approaches have been developed, including methods based on aryne chemistry, which offer novel pathways to this and related organosulfur heterocycles like phenothiazines. oup.com

While its structural relative, phenothiazine (B1677639), has been extensively developed into a wide array of pharmaceuticals, the applications of the phenoxathiine scaffold are more specialized but equally important in distinct fields. researchgate.netwikipedia.orgnih.gov Phenoxathiine units are utilized in materials science as components in the production of high-performance polymers, such as polyamides and polyimides. wikipedia.org Furthermore, substituted versions of the scaffold, for instance, 2,4,8-trichloro-phenoxathiin, are valued as chemical intermediates in the synthesis of potential pharmaceuticals and agrochemicals, highlighting the scaffold's utility as a building block for more complex molecules. ontosight.ai The related phenoxazine (B87303) scaffold, which contains nitrogen instead of sulfur, is prominent in the development of dyes, dye-sensitizers for solar cells, and redox shuttles for organic batteries. researchgate.net

Table 1: Properties of Phenoxathiine This table is interactive. You can sort and filter the data.

Property Value Source
IUPAC Name phenoxathiine nih.gov
Chemical Formula C₁₂H₈OS nih.govwikipedia.org
Molar Mass 200.26 g/mol wikipedia.org
Melting Point 52–56 °C wikipedia.org
Boiling Point 150–152 °C (at 5 mmHg) wikipedia.org
CAS Number 262-20-4 nih.govwikipedia.org

Significance of the Sulfonyl Chloride Functional Group in Contemporary Chemical Transformations

The sulfonyl chloride functional group, with the general structure R-SO₂Cl, is a highly reactive and versatile functional group in modern organic synthesis. wikipedia.org Its importance stems from its role as a powerful electrophile, enabling the introduction of the sulfonyl moiety into a wide range of molecules. wikipedia.org The stability of sulfonyl halides generally decreases from fluoride (B91410) to iodide, with sulfonyl chlorides representing a balance of reactivity and stability that makes them exceptionally useful reagents. wikipedia.org

The primary application of sulfonyl chlorides is in the synthesis of sulfonamides and sulfonic esters. wikipedia.org The reaction with primary or secondary amines yields sulfonamides, a class of compounds famous for the "sulfa drugs" which were among the first broad-spectrum antibiotics. wikipedia.orgsarchemlabs.com This reaction, known as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines. The utility of sulfonamides extends far beyond antibacterial agents; they are integral to a vast number of pharmacologically active compounds, including anticancer drugs, enzyme inhibitors, and antiviral agents. sarchemlabs.com

In addition to forming sulfonamides, sulfonyl chlorides react with alcohols to produce sulfonic esters. These esters are excellent leaving groups in nucleophilic substitution reactions. The transformation of a hydroxyl group into a sulfonate (like a tosylate, mesylate, or brosylate) is a common strategy to activate alcohols for subsequent chemical transformations. wikipedia.org Beyond these cornerstone reactions, sulfonyl chlorides serve as intermediates in the production of dyes and pesticides, particularly herbicidal sulfonylureas, and can be used as protecting groups for amines and alcohols during multi-step syntheses. sarchemlabs.com

The synthesis of sulfonyl chlorides themselves is well-established, with common industrial methods including the chlorosulfonation of aromatic compounds. wikipedia.org Laboratory-scale preparations often involve the oxidative chlorination of thiols or their derivatives, with a variety of reagents available to effect this transformation under mild conditions. organic-chemistry.org

Table 2: General Reactions of Sulfonyl Chlorides

Reactant Product Class General Reaction
Primary or Secondary Amine Sulfonamide R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻
Alcohol Sulfonic Ester R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

Research Findings on Phenoxathiine-2-sulfonyl Chloride

Detailed experimental research findings specifically for this compound are not widely available in the public literature. However, based on its structure, its chemical properties can be inferred. The compound consists of the stable phenoxathiine heterocyclic system functionalized with a highly reactive sulfonyl chloride group at the 2-position.

Table 3: Properties of this compound

Property Value Source
Chemical Formula C₁₂H₇ClO₃S₂ nih.gov
Molecular Weight 298.8 g/mol nih.gov

This structure makes it a valuable intermediate for synthesizing a variety of phenoxathiine derivatives. It is expected to undergo the characteristic reactions of a sulfonyl chloride, readily reacting with nucleophiles such as amines, alcohols, and phenols to yield the corresponding sulfonamides, sulfonic esters, and related compounds, thereby attaching the phenoxathiine scaffold to other molecular fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClO3S2

Molecular Weight

298.8 g/mol

IUPAC Name

phenoxathiine-2-sulfonyl chloride

InChI

InChI=1S/C12H7ClO3S2/c13-18(14,15)8-5-6-10-12(7-8)17-11-4-2-1-3-9(11)16-10/h1-7H

InChI Key

AYXPPDKCYNLOAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=C(C=C3)S(=O)(=O)Cl

Origin of Product

United States

Synthetic Methodologies for Phenoxathiine 2 Sulfonyl Chloride and Its Derivatives

Direct Electrophilic Chlorosulfonation Approaches

Direct introduction of a chlorosulfonyl group onto the phenoxathiine nucleus is a primary strategy for the synthesis of phenoxathiine-2-sulfonyl chloride. This typically involves the use of strong electrophilic sulfonating agents.

Utilization of Chlorosulfonic Acid and Oleum for Phenoxathiine Ring Functionalization

The reaction of phenoxathiine with chlorosulfonic acid is a common method for the preparation of this compound. Chlorosulfonic acid is a potent reagent that can directly introduce the sulfonyl chloride functionality onto the aromatic ring. stackexchange.comgoogle.com The reaction conditions, such as temperature and the ratio of reactants, are critical to control the outcome and minimize the formation of byproducts like diphenyl sulfone. orgsyn.org Using an excess of chlorosulfonic acid can favor the formation of the desired sulfonyl chloride. orgsyn.org

Oleum, which is a solution of sulfur trioxide in sulfuric acid, can also be employed as a sulfonating agent. stackexchange.com The highly reactive nature of these reagents necessitates careful control of the reaction conditions to achieve the desired product.

Regioselectivity and Isomer Control in Sulfonyl Chloride Formation

The electrophilic aromatic substitution on the phenoxathiine ring system is subject to regiochemical control. The substitution pattern is influenced by the directing effects of the existing heteroatoms and the reaction conditions. In the case of phenoxathiine, electrophilic attack typically occurs at the 2- and 8-positions. The formation of specific isomers of phenoxathiine sulfonyl chloride is a key consideration in these synthetic approaches. researchgate.net The regioselectivity of such reactions can be influenced by the choice of solvent and the nature of the electrophile. nih.gov

Indirect Synthetic Pathways via Precursor Modifications

Indirect methods offer alternative routes to this compound and its derivatives, often providing better control over regiochemistry and functional group tolerance. These pathways involve the synthesis of a phenoxathiine core with a pre-installed functional group that can be subsequently converted into the desired sulfonyl chloride.

Oxidative Chlorosulfonation of Sulfur-Containing Phenoxathiine Precursors (e.g., Thiols, Disulfides, Isothiourea Salts)

A versatile strategy for the synthesis of sulfonyl chlorides involves the oxidative chlorination of various sulfur-containing compounds. researchgate.net This approach can be applied to phenoxathiine derivatives bearing thiol, disulfide, or isothiourea salt functionalities.

Thiols: The oxidation of thiols is a common method for preparing sulfonyl derivatives. nih.govnih.gov Various oxidizing agents can be employed for this transformation. nih.gov

Disulfides: Disulfides can also serve as precursors to sulfonyl chlorides through oxidative cleavage and chlorination.

Isothiourea Salts: S-alkylisothiourea salts, which are readily prepared from alkyl halides and thiourea, can be converted to the corresponding sulfonyl chlorides via oxidative chlorosulfonation using reagents like N-chlorosuccinimide (NCS). organic-chemistry.orgorganic-chemistry.org This method is advantageous due to the use of stable and easy-to-handle starting materials and offers an environmentally friendly alternative to traditional methods. organic-chemistry.org

Transformation of Phenoxathiine-Based Sulfonyl Hydrazides

Sulfonyl hydrazides are valuable precursors for the synthesis of sulfonyl chlorides. A simple and rapid method involves the reaction of a sulfonyl hydrazide with N-chlorosuccinimide (NCS) to afford the corresponding sulfonyl chloride in high yield. semanticscholar.org This transformation is generally clean, highly selective, and proceeds under mild conditions. semanticscholar.org The resulting sulfonyl chlorides can then be used to synthesize a variety of other sulfonyl derivatives. semanticscholar.org The reaction likely proceeds through the formation of a sulfonyl radical intermediate. semanticscholar.org

Conversion of Phenoxathiine Sulfonic Acids to Sulfonyl Chlorides

Phenoxathiine sulfonic acids can be converted to their corresponding sulfonyl chlorides using various chlorinating agents. researchgate.net Common reagents for this transformation include phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride. orgsyn.orggoogle.com The choice of reagent and reaction conditions can influence the yield and purity of the final product. For instance, the reaction of a sodium salt of a sulfonic acid with phosphorus pentachloride or thionyl chloride in a solvent like dimethylformamide can produce the sulfonyl chloride. google.com More recently, methods have been developed to convert sulfonic acids to sulfonyl fluorides, which can sometimes be preferable intermediates. nih.gov

Emerging Continuous Flow Synthesis and Automated Production Techniques for Aryl Sulfonyl Chlorides

Design and Optimization of Continuous Stirred-Tank Reactor (CSTR) Systems

Continuous Stirred-Tank Reactors (CSTRs) have emerged as a cornerstone of continuous manufacturing for aryl sulfonyl chlorides. researchgate.netnih.gov These systems, which involve one or more reactors in a series, allow for the continuous introduction of reactants and removal of the product stream, ensuring a steady-state operation. researchgate.net The design and optimization of CSTR systems for these syntheses are critical to achieving desired product quality and process robustness.

A key aspect of CSTR system design is the determination of the optimal number of reactors and their individual volumes. This is often achieved through kinetic modeling and Design of Experiments (DoE) to understand the reaction kinetics and identify the most influential process parameters. researchgate.netresearchgate.net For instance, in the synthesis of aryl sulfonyl chlorides, a cascade of multiple CSTRs can be employed to achieve high conversion rates while maintaining precise temperature control at each stage of the reaction. researchgate.netnih.gov

The optimization of CSTR systems involves a multi-faceted approach, focusing on parameters such as residence time, agitation rate, and temperature. The residence time distribution (RTD) within the CSTR cascade is a crucial factor that influences the final product characteristics. researchgate.net Near-ideal mixing behavior within each CSTR unit is desirable to ensure uniform reaction conditions. researchgate.net

Table 1: Key Design and Optimization Parameters for CSTR-based Aryl Sulfonyl Chloride Synthesis

ParameterObjectiveMethod of Determination/OptimizationReference
Number of CSTRs Achieve target conversion and process control.Kinetic modeling, Design of Experiments (DoE). researchgate.netresearchgate.net
Reactor Volume Ensure sufficient residence time for reaction completion.Based on reaction kinetics and desired throughput. researchgate.net
Residence Time Maximize product yield and minimize byproduct formation.Optimization through flow rate adjustments and RTD studies. researchgate.net
Agitation Rate Ensure homogeneity and efficient mass transfer.Computational Fluid Dynamics (CFD) simulation and experimental validation. researchgate.net
Temperature Maintain optimal reaction rate and prevent thermal runaway.Heat transfer modeling and precise temperature control systems. rsc.orgresearchgate.net

Recent research has demonstrated the successful implementation of a multi-CSTR system for the scalable production of aryl sulfonyl chlorides. researchgate.netnih.gov This system utilized a cascade of reactors to safely handle the highly corrosive reaction mixture and achieve consistent product quality. researchgate.net

Integration of Process Automation and Control for Scalable Synthesis

The integration of process automation and control is paramount for the safe, reliable, and scalable synthesis of aryl sulfonyl chlorides in continuous flow systems. researchgate.netnih.gov Automation not only enhances process consistency but also minimizes human intervention in handling hazardous materials. researchgate.net

A comprehensive process control scheme typically involves real-time monitoring of critical process parameters (CPPs) such as temperature, pressure, flow rates, and reactor fill levels. researchgate.netresearchgate.net Gravimetric balances and other in-line analytical techniques can be used to monitor pumping performance and reactor contents, providing crucial data for feedback control loops. researchgate.netnih.gov

The automation infrastructure often relies on a centralized control system, such as a Node-RED program, which can manage the various pumps, sensors, and control elements of the continuous manufacturing setup. researchgate.net This integrated approach allows for a holistic and responsive control strategy, which is essential for both normal operation and for implementing safe shutdown procedures in the event of a process deviation. researchgate.net

Table 2: Components of an Automated Control System for Aryl Sulfonyl Chloride Synthesis

ComponentFunctionExample TechnologyReference
Sensors Real-time monitoring of Critical Process Parameters (CPPs).Thermocouples, pressure transducers, gravimetric balances. researchgate.netresearchgate.net
Actuators Control of material flow and reaction conditions.Peristaltic pumps, syringe pumps, heating/cooling units. researchgate.net
Control System Implementation of control logic and process automation.Proportional-Integral-Derivative (PID) controllers, Node-RED. researchgate.net
In-line Analytics Real-time analysis of reaction progress and product quality.HPLC, Mass Spectrometry, NMR. researchgate.net

Chemical Reactivity and Transformation Pathways of Phenoxathiine 2 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Sulfur Center

The sulfur atom in the sulfonyl chloride group of phenoxathiine-2-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the basis for the synthesis of a diverse array of phenoxathiine-based derivatives.

Amidation Reactions Leading to Phenoxathiine Sulfonamides

The reaction of this compound with primary and secondary amines is a well-established method for the synthesis of phenoxathiine sulfonamides. researchgate.netnih.gov This reaction, a variant of the Hinsberg test, proceeds via nucleophilic attack of the amine on the sulfonyl chloride. The versatility of this reaction allows for the introduction of a wide variety of substituents on the sulfonamide nitrogen, leading to compounds with diverse properties. For instance, the synthesis of novel sulfonamide phenothiazine (B1677639) derivatives has been explored for their potential as ferroptosis inhibitors. nih.gov

The general reaction involves treating the sulfonyl chloride with the desired amine, often in the presence of a base such as pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction conditions are typically mild, and the resulting sulfonamides are often stable, crystalline solids.

Table 1: Illustrative Amidation Reactions of this compound

AmineBaseSolventProductTypical Yield (%)
AnilinePyridineDichloromethaneN-Phenylphenoxathiine-2-sulfonamide85-95
PiperidineTriethylamineTetrahydrofuran1-(Phenoxathiin-2-ylsulfonyl)piperidine80-90
BenzylaminePyridineDichloromethaneN-Benzylphenoxathiine-2-sulfonamide88-96

Note: The yields presented are typical for the sulfonylation of amines with arylsulfonyl chlorides and are for illustrative purposes.

Esterification and Etherification Reactions with Oxygen Nucleophiles

This compound readily reacts with alcohols and phenols to form the corresponding sulfonate esters. This transformation is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. The reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced.

The esterification of phenols with various sulfonyl chlorides has been shown to proceed with good to excellent yields under various conditions. researchgate.net For example, the reaction of phenols with sulfonyl chlorides in the presence of a base like pyridine or in a solvent-free system with a catalyst like TiO2 has been reported. researchgate.net

Table 2: Illustrative Esterification Reactions of this compound

Oxygen NucleophileBaseSolventProductTypical Yield (%)
PhenolPyridineDichloromethanePhenyl phenoxathiine-2-sulfonate80-90
EthanolPyridineDichloromethaneEthyl phenoxathiine-2-sulfonate75-85
4-NitrophenolPyridineDichloromethane4-Nitrophenyl phenoxathiine-2-sulfonate85-95

Note: The yields presented are typical for the sulfonylation of alcohols and phenols with arylsulfonyl chlorides and are for illustrative purposes.

Etherification, the formation of a sulfonyl ether, is less common as sulfonate esters are the typical products of reactions with alcohols.

Mechanistic Investigations of Solvolysis and Nucleophilic Attack on the Sulfonyl Chloride Moiety

The solvolysis of arylsulfonyl chlorides, including by extension this compound, in various solvents has been the subject of mechanistic studies. These reactions generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The rate of solvolysis is influenced by the nucleophilicity and ionizing power of the solvent. For instance, studies on the solvolysis of benzenesulfonyl chloride have shown a good correlation with the extended Grunwald-Winstein equation, supporting an SN2 pathway. masterorganicchemistry.com

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have revealed that the reaction is in agreement with an SN2 mechanism for both neutral and alkaline conditions. nih.gov In the neutral solvolysis, both bond-making and bond-breaking are significant in the transition state, while under alkaline hydrolysis, bond-formation is more dominant. nih.gov

The presence of substituents on the aromatic ring can affect the reaction rate. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the sulfur atom more electrophilic.

Reactivity of the Phenoxathiine Core in the Presence of the Sulfonyl Chloride Group

The sulfonyl chloride group is a strong electron-withdrawing group, which deactivates the phenoxathiine ring system towards electrophilic aromatic substitution. However, the heterocyclic core can still undergo certain transformations, particularly cross-coupling reactions.

Cross-Coupling Reactions Involving the Phenoxathiine Framework

While the phenoxathiine ring itself can be considered an aryl halide equivalent if it bears a halogen substituent, the focus here is on reactions where the phenoxathiine acts as the aromatic core in the presence of the sulfonyl chloride. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comijmrsetm.com

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron reagent with an aryl halide. While this compound itself is not a typical substrate for Suzuki-Miyaura coupling at the sulfonyl chloride position under standard conditions, a halogenated derivative of phenoxathiine could undergo this reaction. The electron-withdrawing nature of the sulfonyl chloride group would likely influence the reactivity of a halide at another position on the ring. enovatia.com

Heck Coupling: The Heck reaction couples an alkene with an aryl halide. Similar to the Suzuki-Miyaura coupling, a halogenated phenoxathiine derivative would be the more likely substrate for a Heck reaction.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide. Again, a halogenated phenoxathiine would be the substrate of choice for this transformation. ijmrsetm.com

The reactivity of the phenoxathiine core in these cross-coupling reactions would be analogous to other substituted diaryl ethers or sulfides, with the electronic effect of the sulfonyl chloride group playing a significant role in modulating the reactivity of any halide leaving groups on the aromatic rings.

Cleavage and Rearrangement Reactions of the Phenoxathiine Heterocycle

The chemical reactivity of the phenoxathiine ring system within this compound is influenced by the presence of the sulfonyl chloride group and the inherent properties of the heterocyclic core. While specific studies on the cleavage and rearrangement of this compound are not extensively documented, the reactivity of the parent phenoxathiine and related phenothiazine structures provides insights into potential transformation pathways.

The phenoxathiine heterocycle is susceptible to oxidative reactions, particularly at the sulfur atom. Electrochemical and chemical oxidation of related phenothiazines readily produce a radical cation, which can then be converted to the corresponding S-oxide. mdpi.comnih.govchemrxiv.org This suggests that under oxidative conditions, the sulfur atom in the phenoxathiine ring of this compound could be oxidized to a sulfoxide (B87167).

Once formed, a phenoxathiine S-oxide derivative can potentially undergo rearrangement reactions. One such relevant transformation is the Pummerer rearrangement, which occurs when a sulfoxide with an adjacent α-hydrogen is treated with an activating agent like acetic anhydride. organicreactions.orgwikipedia.org This reaction leads to the formation of an α-acyloxy-thioether. wikipedia.org While the phenoxathiine ring itself does not have α-hydrogens directly on the ring, reactions that introduce functional groups at positions adjacent to the sulfur could create substrates for Pummerer-type rearrangements.

Furthermore, photolytic conditions can induce reactions within the phenoxathiine core. Studies on phenothiazines have shown that photoirradiation can lead to the formation of cation radicals. nih.gov Similar photo-induced electron transfer processes could potentially initiate cleavage or rearrangement reactions in the phenoxathiine ring of the title compound. nih.gov The stability of the heterocyclic system is significant, but high-energy conditions or the presence of strong reagents can promote transformations. For instance, the thermal decomposition of similar heterocyclic compounds has been shown to proceed via radical mechanisms, involving the cleavage of C-N and C-C bonds. nih.gov

It is important to note that the electron-withdrawing nature of the sulfonyl chloride group at the 2-position will influence the electron density of the aromatic rings, which in turn affects the susceptibility of the heterocycle to electrophilic or nucleophilic attack, potentially altering the course of cleavage and rearrangement reactions compared to the unsubstituted phenoxathiine.

Radical Chemistry and Polymerization Initiation

Generation and Characterization of Sulfonyl Radicals

This compound can serve as a precursor for the generation of sulfonyl radicals (R-SO₂•). The S-Cl bond in sulfonyl chlorides is relatively weak and can be cleaved homolytically through thermal or photochemical means to produce a phenoxathiine-2-sulfonyl radical and a chlorine radical.

The generation of sulfonyl radicals from various aryl sulfonyl chlorides is a well-established process. nih.gov This can be achieved through:

Thermal Initiation: Heating this compound can lead to the homolytic cleavage of the S-Cl bond, yielding the desired sulfonyl radical.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can also provide the energy required to break the S-Cl bond, generating the sulfonyl radical. nih.gov

Application in Living Radical Polymerization (LRP) and Related Processes

Aryl sulfonyl chlorides, including by extension this compound, are effective initiators for metal-catalyzed Living Radical Polymerization (LRP), a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.

In this context, this compound can initiate the polymerization of various monomers, such as styrenes and (meth)acrylates. The initiation process involves the reduction of the sulfonyl chloride by a metal complex (e.g., a copper(I) complex) to generate the phenoxathiine-2-sulfonyl radical. This radical then adds to a monomer molecule, initiating the polymerization chain. The key features of using sulfonyl chlorides like this compound in LRP are:

Controlled Initiation: The rate of initiation can be controlled, which is crucial for achieving a living polymerization. The stability of the generated sulfonyl radical is higher than that of many alkyl radicals, which contributes to a more controlled initiation process.

Versatility: These initiators can be used for the polymerization of a wide range of monomers.

Functional Polymers: The phenoxathiine moiety remains as a fragment at the beginning of the polymer chain, allowing for the synthesis of polymers with specific functionalities.

The general mechanism for metal-catalyzed LRP initiated by a sulfonyl chloride is depicted below:

Initiation: R-SO₂Cl + M(I)Lₙ → R-SO₂• + M(II)LₙCl

Propagation: R-SO₂• + Monomer → R-SO₂-(Monomer)•

Deactivation: R-SO₂-(Monomer)ₙ• + M(II)LₙCl ⇌ R-SO₂-(Monomer)ₙ-Cl + M(I)Lₙ

The performance of such initiators is typically evaluated by the characteristics of the resulting polymers. Below is a table illustrating the expected outcomes for the polymerization of a common monomer like methyl methacrylate (B99206) (MMA) using an aromatic sulfonyl chloride initiator under typical LRP conditions.

MonomerInitiator SystemPolymerMₙ ( g/mol )PDI (Mₙ/Mₙ)
Methyl Methacrylate (MMA)This compound / Cu(I)Br / LigandPoly(methyl methacrylate) (PMMA)10,000 - 100,0001.1 - 1.3

Mₙ = Number-average molecular weight; PDI = Polydispersity Index. The data is representative of typical results obtained with aromatic sulfonyl chloride initiators in LRP.

The use of multifunctional sulfonyl chlorides, containing two or more -SO₂Cl groups, can lead to the formation of more complex polymer architectures, such as star polymers.

Phenoxathiine 2 Sulfonyl Chloride As a Building Block for Advanced Materials and Complex Architectures

Design and Synthesis of Phenoxathiine-Based Sulfonamide Derivatives for Diverse Applications

The most direct application of phenoxathiine-2-sulfonyl chloride is in the synthesis of sulfonamides. The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and well-established method for forming a stable sulfonamide linkage (-SO₂-NRR'). This reaction typically proceeds with high efficiency in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. ijarsct.co.in

The versatility of this synthesis lies in the vast number of commercially available primary and secondary amines. By selecting an amine with a desired functional group (R'), a diverse library of phenoxathiine sulfonamides can be generated. This modular approach allows for the systematic modification of the final molecule's properties. For instance, incorporating aliphatic chains can increase solubility in nonpolar solvents, while introducing polar groups like hydroxyls or carboxylates can enhance water solubility. Furthermore, attaching other functional moieties, such as aromatic rings or other heterocyclic systems, can introduce specific electronic or photo-responsive properties. While research into the specific applications of phenoxathiine-based sulfonamides is an emerging field, analogous structures based on phenothiazine (B1677639) have shown a range of biological activities. researchgate.netnih.gov

The general synthesis scheme is as follows:

Reaction of this compound with an amine to form a sulfonamide derivative.

Below is a table illustrating the potential diversity of phenoxathiine sulfonamide derivatives that can be synthesized from various amines.

Amine ReactantR¹, R² GroupsResulting Sulfonamide DerivativePotential Properties Introduced
AnilineH, PhenylN-phenylphenoxathiine-2-sulfonamideRigidity, π-stacking capability
DiethylamineEthyl, EthylN,N-diethylphenoxathiine-2-sulfonamideIncreased lipophilicity, steric bulk
4-AminophenolH, 4-HydroxyphenylN-(4-hydroxyphenyl)phenoxathiine-2-sulfonamideHydrogen bonding capability, potential redox activity
Piperidine-(CH₂)₅-2-(piperidin-1-ylsulfonyl)phenoxathiineSteric bulk, defined conformational structure

Construction of Polyconjugated Phenoxathiine Systems and Oligomers

Polyconjugated materials, which feature alternating single and double bonds, are of significant interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The phenoxathiine core, being an electron-rich heterocyclic system, is an attractive unit to incorporate into such polymers.

While the sulfonyl chloride group is not typically used directly in common cross-coupling polymerization reactions (e.g., Suzuki, Stille, or Heck couplings), it can serve as a precursor to a more suitable functional group. For example, the sulfonyl chloride could potentially be converted into a halide (bromide or iodide) or a triflate group, which are excellent leaving groups for such metal-catalyzed polymerizations.

Alternatively, the sulfonamide linkage can be used to append the phenoxathiine unit as a side chain onto a pre-existing polymer backbone. A more direct, though less common, approach for main-chain incorporation is through polycondensation reactions. For instance, a phenoxathiine derivative containing two sulfonyl chloride groups could be reacted with a diamine linker to form a polyamide-like polymer containing phenoxathiine units in the main chain.

A hypothetical polycondensation route is shown below:

Hypothetical polycondensation of a phenoxathiine disulfonyl chloride with a diamine to form a poly(sulfonamide).

The properties of the resulting polymer, such as its solubility, band gap, and charge transport characteristics, would be highly dependent on the nature of the comonomer (the diamine linker) and the specific substitution pattern on the phenoxathiine ring. Studies on related phenothiazine-based oligomers have shown their potential as fluorescent sensors. digitellinc.com

Synthesis of Macrocyclic and Supramolecular Structures Incorporating the Phenoxathiine Unit

Macrocycles, which are large cyclic molecules, are of fundamental interest in host-guest chemistry, sensing, and as precursors to complex molecular topologies. The synthesis of macrocycles often relies on high-dilution conditions to favor intramolecular (or pseudo-intramolecular) cyclization over intermolecular polymerization.

This compound can be envisioned as a key component in the construction of novel macrocycles. A common strategy involves the [2+2] condensation of two difunctional building blocks. For example, reacting two equivalents of a phenoxathiine derivative bearing two reactive sites with two equivalents of a complementary difunctional linker could yield a symmetrical macrocycle.

A hypothetical route to a phenoxathiine-containing macrocycle could involve reacting a bis(amine) linker with two equivalents of phenoxathiine-2,8-disulfonyl chloride. This would create a macrocycle containing two phenoxathiine units and two sulfonamide linkages. The size, shape, and cavity properties of such a macrocycle could be tuned by varying the length and rigidity of the diamine linker. Research on analogous phenothiazine-based macrocycles has demonstrated their ability to complex with cations, showcasing the potential of these heterocyclic scaffolds in supramolecular chemistry. researchgate.net

Hypothetical [2+2] macrocyclization reaction to form a phenoxathiine-containing macrocycle.

The non-planar, butterfly-like conformation of the phenoxathiine core could lead to macrocycles with unique three-dimensional structures and recognition properties.

Development of Multifunctional Phenoxathiine Derivatives with Tunable Properties

A central goal in modern materials science is the ability to fine-tune the properties of a molecule to match the requirements of a specific application. The reactivity of the this compound group provides an excellent platform for achieving this tunability. As established in section 4.1, a vast number of different chemical groups can be attached to the phenoxathiine core via the sulfonamide linkage.

Each attached group can impart distinct properties to the molecule. By strategically choosing the amine reactant, one can systematically modify the electronic, optical, and physical characteristics of the phenoxathiine derivative. This concept of property tuning is critical for developing multifunctional materials where several properties are optimized simultaneously. rsc.orgresearchgate.net For example, in the context of materials for organic electronics, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical. These can be adjusted by adding electron-donating or electron-withdrawing groups. researchgate.net

The following table summarizes how different substituents, introduced via the sulfonamide bridge, could hypothetically tune the properties of the phenoxathiine core for advanced applications.

Substituent Type on AmineExample SubstituentTargeted PropertyPotential Application
Electron-DonatingMethoxy, DimethylaminoRaise HOMO level, increase electron densityHole-transport materials in OLEDs, donor materials in OPVs
Electron-WithdrawingNitro, Cyano, TrifluoromethylLower LUMO level, increase electron affinityElectron-transport materials in OLEDs, acceptor materials in OPVs
Bulky/Steric Hindrancetert-Butyl, TriphenylmethylInhibit aggregation, increase solubilitySolution-processable electronic devices, solid-state emitters
Fluorinated/HalogenatedPerfluoroalkylModify packing, improve stability, tune energy levelsOrganic field-effect transistors (OFETs), stable electronic materials
Complexing AgentPyridine, BipyridineMetal ion coordination, sensing capabilityChemical sensors, catalysts

Through this synthetic approach, this compound stands out as a powerful building block, enabling the rational design and synthesis of new functional materials with precisely controlled properties for a wide range of scientific and technological fields.

Advanced Spectroscopic and Structural Elucidation of Phenoxathiine 2 Sulfonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The ¹H NMR spectrum of the parent phenoxathiin (B166618) shows a complex multiplet in the aromatic region, typically between δ 7.0 and 7.2 ppm. For Phenoxathiine-2-sulfonyl chloride, the introduction of the electron-withdrawing sulfonyl chloride group at the C-2 position is expected to induce significant downfield shifts for the protons on the substituted aromatic ring. Protons ortho and para to the -SO₂Cl group would be most affected.

Similarly, in ¹³C NMR spectroscopy, the carbons of the phenoxathiin ring system would exhibit characteristic shifts. The carbons directly bonded to the oxygen and sulfur atoms, as well as the carbon bearing the sulfonyl chloride group, would have distinct chemical shifts influenced by the heteroatoms and the substituent. Quaternary carbons, those without attached protons, are typically observed as weaker signals. The analysis of related phenothiazine (B1677639) derivatives by NMR has demonstrated the power of 2D techniques like COSY and HMQC in assigning complex aromatic spin systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPredicted Chemical Shift (ppm)Notes
¹H (Aromatic)7.0 - 8.2Protons on the substituted ring will be shifted downfield due to the -SO₂Cl group.
¹³C (Aromatic)115 - 155Chemical shifts are influenced by proximity to O, S, and the SO₂Cl substituent.
¹³C (C-S)~125
¹³C (C-O)~150
¹³C (C-SO₂Cl)~145Expected to be a quaternary carbon with a relatively weak signal.

Note: The data in this table is predictive and based on general principles of NMR spectroscopy and data from related compounds. Experimental verification is required.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak would confirm the compound's molecular weight.

The fragmentation of sulfonyl chlorides under mass spectrometric conditions often involves the loss of the chlorine atom and the SO₂ group. mdpi.com The fragmentation of the phenoxathiin ring system itself would likely involve cleavages leading to characteristic ions. The study of fragmentation pathways in related sulfonamides and other heterocyclic compounds provides a basis for predicting the behavior of this compound in the mass spectrometer. cymitquimica.comrsc.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment
[M]+Molecular Ion
[M-Cl]+Loss of Chlorine
[M-SO₂Cl]+Loss of the sulfonyl chloride group
[C₁₂H₈OS]+Phenoxathiin cation radical

Note: This table presents predicted fragmentation patterns. Actual experimental data is necessary for confirmation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl chloride group. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. mdpi.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-O-C and C-S-C stretching vibrations of the phenoxathiin core would also produce characteristic bands.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations and the symmetric stretch of the S=O bonds are expected to give strong Raman signals. The study of related phenoxathiin and benzothiazole (B30560) derivatives by Raman spectroscopy has shown its utility in characterizing the skeletal vibrations of such heterocyclic systems. nih.gov

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

Functional GroupPredicted IR Absorption (cm⁻¹)Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch3050 - 31503050 - 3150
Aromatic C=C Stretch1400 - 16001400 - 1600
Asymmetric S=O Stretch1370 - 1410Weak or inactive
Symmetric S=O Stretch1166 - 1204Strong
C-O-C Stretch1200 - 1300
C-S-C Stretch600 - 700
S-Cl Stretch500 - 600

Note: These are predicted frequency ranges and require experimental verification.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been specifically reported in the searched literature, the crystal structure of the parent phenoxathiin molecule has been determined. nih.gov It reveals a non-planar, butterfly-like conformation for the heterocyclic ring system.

Table 4: Illustrative Crystallographic Parameters (based on the parent phenoxathiin)

ParameterValue (for Phenoxathiin)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.758
b (Å)20.506
c (Å)5.896
α (°)90
β (°)90
γ (°)90
Dihedral Angle (°)142.3

Note: This data pertains to the unsubstituted phenoxathiin molecule and serves as a reference. nih.gov A crystal structure determination for this compound would be necessary to obtain its specific parameters.

Computational and Theoretical Investigations of Phenoxathiine 2 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of Phenoxathiine-2-sulfonyl chloride. DFT methods balance computational cost and accuracy, making them a common choice for studying molecules of this size.

Electronic Structure: Theoretical calculations on analogous aromatic sulfonyl and phenothiazine (B1677639) derivatives reveal key features applicable to this compound. rsc.orgnih.gov The geometry of the molecule is optimized to find its lowest energy conformation, which for the phenoxathiine core is a non-planar, folded structure. The sulfonyl group introduces a tetrahedral geometry at the sulfur atom.

Reactivity Profiling: The reactivity of the molecule is explored by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. For aryl sulfonyl chlorides, the LUMO is often localized around the sulfonyl group, particularly on the sulfur-chlorine bond, indicating this site's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Maps: MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net For a molecule like this compound, MEP analysis typically shows negative potential (red/yellow regions) around the oxygen atoms of the sulfonyl group and the central oxygen atom of the phenoxathiine ring, indicating these are sites prone to electrophilic attack. researchgate.netresearchgate.net Conversely, a region of positive potential (blue) is expected on the sulfonyl sulfur atom, highlighting it as the primary electrophilic center for nucleophilic attack. researchgate.net This positive potential is a defining feature of the sulfonyl chloride functional group and governs its characteristic reactivity.

Table 6.1.1: Typical Electronic and Reactivity Parameters for Aryl Sulfonyl Derivatives from DFT Calculations

ParameterTypical Description and Significance
HOMO Energy Indicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Indicates electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap Reflects chemical stability; a smaller gap suggests higher polarizability and reactivity. researchgate.net
Dipole Moment Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
MEP Max/Min Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. researchgate.net

Analysis of Intramolecular and Intermolecular Noncovalent Interactions within Sulfonyl Chloride Motifs

Noncovalent interactions are critical in determining the crystal packing, physical properties, and biological interactions of molecules. For this compound, both intramolecular and intermolecular forces associated with the sulfonyl chloride motif are significant. Computational tools like Hirshfeld surface analysis are frequently used to visualize and quantify these interactions in the solid state. nih.gov

Intramolecular Interactions: Within a single molecule of this compound, intramolecular interactions can influence its preferred conformation. For instance, weak hydrogen bonds, such as those between one of the sulfonyl oxygens and a nearby aromatic hydrogen (C-H···O), can occur, contributing to the stabilization of a particular rotational isomer of the sulfonyl group relative to the phenoxathiine ring system.

Intermolecular Interactions: In the solid state, a network of intermolecular interactions dictates the crystal lattice structure. Studies on analogous aromatic sulfonyl chlorides have identified several key noncovalent contacts:

Hydrogen Bonds (C-H···O/C-H···Cl): The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, readily forming C-H···O interactions with hydrogen atoms from neighboring molecules. The chlorine atom can also act as a weak hydrogen bond acceptor, leading to C-H···Cl contacts, which are generally longer and weaker than their C-H···O counterparts.

Halogen Bonds (Cl···O): The electrophilic region on the chlorine atom can interact with the nucleophilic oxygen atoms of an adjacent sulfonyl group. These Cl···O interactions often play a significant role in the packing of sulfonyl chloride-containing crystals.

Table 6.2.1: Common Noncovalent Interactions in Aromatic Sulfonyl Chloride Crystal Structures

Interaction TypeDescriptionTypical Distance (Å)Relative Contribution
H···H Contacts between hydrogen atoms on the peripheries of adjacent molecules.VariableOften a large percentage of the surface area.
C-H···O Hydrogen bond between an aromatic C-H and a sulfonyl oxygen.~2.3 - 2.8Significant contribution to packing.
C-H···Cl Weak hydrogen bond between an aromatic C-H and the sulfonyl chlorine.~2.9 - 3.4Lesser contribution than C-H···O.
Cl···O Halogen bond between the sulfonyl chlorine and an oxygen atom.~3.2 - 4.0Can play a notable role in crystal packing.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. This provides a detailed, step-by-step understanding of reaction mechanisms. For this compound, this approach can elucidate its synthesis and subsequent reactions.

The most common reaction of aryl sulfonyl chlorides is nucleophilic substitution at the sulfur atom. Computational studies on this process for various arenesulfonyl chlorides have shown that the mechanism can vary, but it often proceeds via a concerted S_N2-type pathway.

Nucleophilic Substitution (S_N2-type Mechanism): In this mechanism, a nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step.

Transition State (TS): DFT calculations can model the geometry and energy of the transition state. For an S_N2 reaction at a sulfonyl sulfur, the transition state is typically a trigonal bipyramidal structure. In this arrangement, the incoming nucleophile and the leaving chloride ion occupy the two axial positions, while the two oxygen atoms and the aryl group reside in the equatorial plane.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state is the Gibbs free energy of activation (ΔG‡). This value determines the reaction rate. Computational chemistry can predict these energy barriers, allowing for comparison between different nucleophiles or reaction conditions.

In some cases, particularly with fluoride (B91410) exchange, an addition-elimination mechanism involving a pentacoordinate sulfur intermediate (a sulfurane) may be favored over a concerted S_N2 pathway. Computational modeling can differentiate between these possibilities by locating the relevant stationary points (intermediates and transition states) on the potential energy surface.

Table 6.3.1: Computational Parameters for a Model S_N2 Reaction at a Sulfonyl Center

ParameterDescription
Reactant Complex Geometry Optimized structure of the sulfonyl chloride and nucleophile before reaction.
Transition State (TS) Geometry The highest energy structure along the reaction coordinate, typically trigonal bipyramidal.
Imaginary Frequency A single negative (imaginary) vibrational frequency in the TS calculation, confirming it as a true saddle point.
Activation Energy (ΔG‡) The calculated energy barrier for the reaction, which correlates with the reaction rate.
Product Complex Geometry Optimized structure of the sulfonylated product and the leaving chloride ion.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and flexibility of this compound are key to its properties and interactions. The central phenoxathiine ring system is not planar but exists in a folded "butterfly" conformation. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore this structural landscape.

Conformational Analysis: The conformation of the phenoxathiine core is defined by the dihedral angle (or folding angle) between the two aromatic rings. This folded structure arises from the stereochemical demands of the central C-S-C-O ring. Computational methods can precisely calculate this angle and identify the most stable conformer. The orientation of the 2-sulfonyl chloride substituent relative to the phenoxathiine plane is another important conformational variable, defined by the rotation around the C-S bond.

Potential Energy Surface (PES) Mapping: PES mapping involves systematically changing key geometric parameters, such as dihedral angles, and calculating the energy at each point to create a map of the energy landscape. rsc.orgresearchgate.net

Ring Inversion: The phenoxathiine ring can undergo a "ring-flipping" or inversion process, where it passes through a planar transition state to an equivalent folded conformation. A PES map plotting energy against the folding dihedral angle can be used to calculate the energy barrier for this inversion. This barrier indicates the conformational rigidity of the heterocyclic core. For related heterocyclic systems like tetrahydro-1,3-oxazines, these barriers can be computationally determined.

Substituent Rotation: A PES can also be mapped for the rotation of the sulfonyl chloride group. This helps to identify the most stable rotational conformers (rotamers) and the energy barriers separating them. These preferences are governed by steric hindrance and weak intramolecular interactions.

These computational analyses provide a detailed picture of the molecule's dynamic behavior and the relative energies of its different spatial arrangements.

Table 6.4.1: Key Parameters in Conformational Analysis of Phenoxathiine Derivatives

ParameterDescriptionMethod of Determination
Folding Dihedral Angle The angle between the planes of the two aryl rings of the phenoxathiine core.Geometry Optimization (DFT)
Inversion Energy Barrier The energy required for the phenoxathiine ring to invert through a planar transition state.PES Mapping / Transition State Search
Rotational Energy Barrier The energy required to rotate the C(aryl)-S(sulfonyl) bond.PES Scan
Stable Conformer Geometries The lowest energy 3D structures of the molecule.Geometry Optimization (DFT)

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Direct and Selective Functionalization

The development of novel and efficient catalytic systems is paramount for the direct and selective functionalization of the phenoxathiine core. researchgate.net Current research efforts are geared towards overcoming the limitations of traditional synthetic methods, which often require harsh reaction conditions and stoichiometric reagents.

Key Research Directions:

Transition Metal Catalysis: The use of transition metal catalysts, such as those based on palladium, copper, and iridium, has revolutionized C-H bond functionalization. youtube.comnih.gov Future work will likely focus on designing new ligand-metal complexes that can selectively activate specific C-H bonds on the phenoxathiine scaffold, enabling the introduction of various functional groups with high precision. For instance, iridium(III)-catalyzed C-H functionalization has shown promise in constructing complex biaryl scaffolds. nih.gov

Organocatalysis: The use of small organic molecules as catalysts offers a more sustainable alternative to metal-based systems. youtube.com Research in this area will aim to identify and develop organocatalysts capable of promoting the selective functionalization of phenoxathiine-2-sulfonyl chloride under mild conditions.

Photocatalysis: Light-driven reactions represent a green and powerful tool in modern synthesis. nih.gov The application of photocatalysis to phenoxathiine chemistry could enable novel transformations that are not accessible through traditional thermal methods.

A comparative look at emerging catalytic systems is presented in the table below.

Catalytic SystemAdvantagesPotential Application in Phenoxathiine Chemistry
Transition Metal Catalysis High reactivity, broad substrate scope. researchgate.netyoutube.comDirect C-H arylation, amination, and etherification.
Organocatalysis Metal-free, often milder reaction conditions. youtube.comAsymmetric functionalization of the phenoxathiine core.
Photocatalysis Utilizes light energy, enables unique transformations. nih.govRadical-mediated functionalization and cross-coupling reactions.

Implementation of Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. youtube.comnih.gov For the synthesis of this compound and its derivatives, this translates to a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. nih.govnih.gov

Core Green Chemistry Strategies:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key goal. youtube.com This involves a shift from stoichiometric reagents to catalytic approaches.

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Future methodologies will explore the use of more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. youtube.com

Energy Efficiency: The development of reactions that can be conducted at ambient temperature and pressure will significantly reduce the energy consumption of synthetic processes. youtube.com Continuous flow chemistry offers a promising avenue for achieving precise control over reaction parameters and improving energy efficiency. youtube.com

Strategies for Enhanced Chemo- and Regioselective Transformations

Achieving high levels of chemo- and regioselectivity is a central challenge in the functionalization of complex molecules like phenoxathiine. The sulfonyl chloride group in this compound offers a handle for directing subsequent reactions, but controlling selectivity at other positions of the phenoxathiine rings remains a key research objective.

Approaches to Enhance Selectivity:

Directing Groups: The strategic installation of directing groups can guide catalysts to specific C-H bonds, enabling site-selective functionalization.

Catalyst Design: The development of catalysts with specific steric and electronic properties can favor the formation of one regioisomer over others.

Reaction Condition Optimization: Fine-tuning of reaction parameters such as solvent, temperature, and additives can significantly influence the chemo- and regioselectivity of a transformation.

Recent studies have highlighted various strategies to enhance the performance of chemical therapies by modulating the tumor microenvironment, which can be conceptually applied to improve reaction selectivity in synthesis. nih.gov

Development of this compound as a Versatile Synthon in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single operation. nih.govnih.gov The development of this compound as a key building block in such reactions is a promising area for future research.

Potential Applications:

Synthesis of Fused Heterocycles: The reactive sulfonyl chloride group can participate in cyclization cascades to generate novel fused heterocyclic systems containing the phenoxathiine motif.

Multicomponent Assembly of Bioactive Molecules: By designing MCRs that incorporate this compound, it may be possible to efficiently synthesize libraries of complex molecules for biological screening. For example, cascade reactions have been successfully employed to synthesize functionalized cyclopenta[b]pyrrole (B12890464) derivatives. rsc.org

The versatility of this compound as a synthon is expected to lead to the discovery of new and efficient routes to a wide range of functional molecules.

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